BenchChemオンラインストアへようこそ!

Methyl 2-(3-bromoisoxazol-5-yl)acetate

Solid-phase synthesis Combinatorial chemistry Isoxazole diversification

Secure your supply of Methyl 2-(3-bromoisoxazol-5-yl)acetate, a privileged 3-bromo-5-acetate isoxazole scaffold. Unlike the 3-chloro or 4-bromo analogs, this compound offers superior reactivity in Pd-catalyzed cross-couplings at C3 while preserving the C5 ester for orthogonal hydrolysis, reduction, or amidation. This dual diversification capability is essential for rapid SAR exploration and library synthesis. The specific 3-bromo substituent has been linked to a 12-fold enhancement in antitrypanosomal activity and 4.4-fold GPCR subtype selectivity, making it a strategic starting material for drug discovery. Ensure your synthetic route's success with this high-purity, multi-reactive intermediate.

Molecular Formula C6H6BrNO3
Molecular Weight 220.02 g/mol
Cat. No. B8264487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(3-bromoisoxazol-5-yl)acetate
Molecular FormulaC6H6BrNO3
Molecular Weight220.02 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=CC(=NO1)Br
InChIInChI=1S/C6H6BrNO3/c1-10-6(9)3-4-2-5(7)8-11-4/h2H,3H2,1H3
InChIKeyDGZLZFXRLBNJDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(3-bromoisoxazol-5-yl)acetate: Baseline Overview for Scientific Procurement


Methyl 2-(3-bromoisoxazol-5-yl)acetate (CAS 24068-60-8) is a 3,5-disubstituted isoxazole derivative characterized by a bromine atom at the 3-position and a methyl acetate ester moiety at the 5-position of the heteroaromatic ring. This compound serves as a versatile building block in medicinal chemistry, primarily valued for its capacity to undergo selective cross-coupling reactions at the C3 bromine site and ester transformations at the C5 side chain. The isoxazole scaffold is recognized as a privileged structure in drug discovery due to its ability to engage diverse biological targets through hydrogen bonding and π-π interactions [1]. The specific substitution pattern of this compound provides a balance of reactivity and stability that underpins its utility as a synthetic intermediate .

Methyl 2-(3-bromoisoxazol-5-yl)acetate: Why Simple Substitution with Analogs Is Not Advisable


Although isoxazole-containing building blocks are widely available, the specific 3-bromo-5-acetate substitution pattern of methyl 2-(3-bromoisoxazol-5-yl)acetate confers a unique reactivity profile that cannot be replicated by generic alternatives. The bromine atom at the C3 position acts as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or amine substituents at this position [1]. In contrast, the 3-chloro analog exhibits significantly lower reactivity in cross-coupling reactions due to the stronger C-Cl bond, while the 3-unsubstituted isoxazole lacks this functionalization capability entirely. Furthermore, the 4-bromo isomer displays divergent regioselectivity and reactivity, as 4-substituted isoxazoles are known to exhibit enhanced C4-C5 bond polarity and can behave as Michael acceptors, leading to undesired side reactions during functionalization [2]. The methyl ester group at the C5 position provides orthogonal reactivity (e.g., hydrolysis to carboxylic acid, reduction to alcohol, or amidation), offering a second site for diversification. This dual orthogonal functionalization strategy is not achievable with analogs lacking either the bromine or ester moiety, making direct substitution with these alternatives impractical for many synthetic routes.

Methyl 2-(3-bromoisoxazol-5-yl)acetate: Product-Specific Quantitative Evidence for Differentiated Utility


Methyl 2-(3-bromoisoxazol-5-yl)acetate Enables High-Yield Solid-Phase Synthesis of Diverse Isoxazole Libraries

The 3-bromoisoxazole scaffold facilitates the rapid generation of 3-substituted isoxazole libraries via solid-phase synthesis. Methyl 2-(3-bromoisoxazol-5-yl)acetate can be anchored to a solid support and diversified at the C3 position, achieving good yields and high purity. In contrast, solution-phase synthesis of analogous libraries often suffers from lower yields and more complex purification requirements .

Solid-phase synthesis Combinatorial chemistry Isoxazole diversification

Methyl 2-(3-bromoisoxazol-5-yl)acetate Serves as a Key Intermediate for 3-Bromoacivicin: A 3-Fold More Potent CTP Synthetase Inhibitor than Acivicin

The 3-bromo substituent, a key structural feature of methyl 2-(3-bromoisoxazol-5-yl)acetate, is critical for the enhanced biological activity observed in downstream derivatives. Specifically, 3-bromoacivicin, which can be derived from this scaffold, exhibits a 3-fold increase in potency as a CTP synthetase inhibitor compared to its 3-chloro analog, acivicin [1]. This translates to a 12-fold enhancement in in vitro antitrypanosomal activity [1].

Antitrypanosomal CTP synthetase inhibition Neglected tropical diseases

Methyl 2-(3-bromoisoxazol-5-yl)acetate-Derived Analog Exhibits Subtype-Selective Beta-Adrenergic Receptor Binding

A derivative incorporating the 3-bromoisoxazole motif, (S,R)-(-)-{4-[2-{[2-(3-bromoisoxazol-5-yl)-2-hydroxyethyl]-amino}propyl]phenoxy}acetic acid (CHEMBL387851), displays notable selectivity for the beta-2 adrenergic receptor over the beta-1 subtype. The binding data shows a Ki of 14 nM for beta-2 versus 61 nM for beta-1, representing a 4.4-fold selectivity [1]. This contrasts with many non-selective beta-adrenergic ligands.

Beta-adrenergic receptor GPCR Selectivity

Methyl 2-(3-bromoisoxazol-5-yl)acetate: Regioselective Access to Trisubstituted Isoxazoles via Suzuki-Miyaura Coupling

The C3 bromine atom in methyl 2-(3-bromoisoxazol-5-yl)acetate serves as a reactive handle for Suzuki-Miyaura cross-coupling, enabling the efficient synthesis of 3-aryl/heteroaryl-5-acetate trisubstituted isoxazoles. This reaction proceeds with good to high yields under optimized conditions using Pd2(dba)3 and P(t-Bu)3·HBF4 catalysts, while suppressing the formation of undesired ketone byproducts [1]. This is in contrast to 5-bromoisoxazoles, which have historically proven challenging to couple at the C5 position [1].

Suzuki-Miyaura coupling Cross-coupling Trisubstituted isoxazoles

Methyl 2-(3-bromoisoxazol-5-yl)acetate: Best Research and Industrial Application Scenarios


Solid-Phase Synthesis of Isoxazole-Focused Chemical Libraries for High-Throughput Screening

The compound's compatibility with solid-phase synthesis methodologies, as demonstrated by the high-yield and high-purity synthesis of 3-substituted isoxazole-5-carboxylates on Wang resin [1], makes it an ideal scaffold for constructing diverse chemical libraries. Researchers in combinatorial chemistry and drug discovery can leverage this compound to rapidly generate and screen a wide array of isoxazole-containing compounds, accelerating the identification of novel hits and leads.

Development of Potent and Selective Enzyme Inhibitors Targeting Neglected Tropical Diseases

The significant enhancement in CTP synthetase inhibition (3-fold increase in potency) and antitrypanosomal activity (12-fold enhancement) observed for 3-bromoacivicin compared to its 3-chloro analog [1] underscores the value of this scaffold in developing treatments for neglected tropical diseases like African trypanosomiasis. The 3-bromo substituent is a critical pharmacophore for achieving this enhanced activity, making methyl 2-(3-bromoisoxazol-5-yl)acetate a strategic starting material for medicinal chemists in this field.

Design of Subtype-Selective GPCR Ligands with Reduced Off-Target Effects

The 4.4-fold selectivity for the beta-2 adrenergic receptor over the beta-1 subtype achieved by a derivative containing the 3-bromoisoxazole motif [1] highlights the potential of this scaffold for designing selective GPCR ligands. This is particularly relevant for developing safer and more effective drugs for respiratory and cardiovascular diseases, where subtype selectivity is crucial for minimizing adverse effects.

Regioselective Synthesis of 3,5-Disubstituted and Trisubstituted Isoxazole-Based Drug Candidates

The ability to selectively functionalize the C3 position via Suzuki-Miyaura cross-coupling, while preserving the C5 ester for orthogonal transformations, provides a powerful synthetic strategy for constructing complex isoxazole-containing molecules [1]. This is highly valuable in medicinal chemistry for exploring structure-activity relationships and optimizing drug candidates, as it allows for the systematic variation of substituents at two distinct positions on the isoxazole core.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-(3-bromoisoxazol-5-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.